molecular formula C6H17NO4Ti B1592126 Titanium 2,2',2''-nitrilotrisethanolate CAS No. 15879-01-3

Titanium 2,2',2''-nitrilotrisethanolate

Cat. No.: B1592126
CAS No.: 15879-01-3
M. Wt: 215.07 g/mol
InChI Key: BNGROJIKSDDCMO-UHFFFAOYSA-N
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Preparation Methods

Titanium 2,2’,2’'-nitrilotrisethanolate can be synthesized through the reaction of titanium tetrachloride with triethanolamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency for commercial use .

Chemical Reactions Analysis

Titanium 2,2’,2’'-nitrilotrisethanolate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of titanium 2,2’,2’'-nitrilotrisethanolate involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Titanium 2,2’,2’'-nitrilotrisethanolate is unique due to its specific ligand structure and titanium coordination. Similar compounds include:

These compounds share some similarities in their applications but differ in their chemical properties and reactivity, making titanium 2,2’,2’'-nitrilotrisethanolate unique in its specific uses and effectiveness .

Properties

CAS No.

15879-01-3

Molecular Formula

C6H17NO4Ti

Molecular Weight

215.07 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;titanium;hydrate

InChI

InChI=1S/C6H15NO3.H2O.Ti/c8-4-1-7(2-5-9)3-6-10;;/h8-10H,1-6H2;1H2;

InChI Key

BNGROJIKSDDCMO-UHFFFAOYSA-N

SMILES

C(C[O-])N(CC[O-])CC[O-].[OH-].[Ti+4]

Canonical SMILES

C(CO)N(CCO)CCO.O.[Ti]

15879-01-3

physical_description

Liquid

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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